
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. MPOA is a member of the acridine family of compounds, which have been studied for their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. In
Wirkmechanismus
The mechanism of action for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to have antimicrobial and antiviral properties. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation of using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments is its potential toxicity. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been shown to be toxic to some normal cells, and therefore, caution must be taken when using N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. One area of research is the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, which may provide insights into the development of new cancer therapies. Additionally, the potential use of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide-based diagnostic tools may provide a new approach for the early detection and treatment of cancer.
Synthesemethoden
The synthesis method for N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide involves the reaction of 4-methylbenzoyl chloride with 9-oxo-9,10-dihydroacridine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide. This method has been optimized to yield high purity and high yield of N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has been the subject of many scientific research studies due to its potential applications as a therapeutic agent. One area of research has focused on its antitumor activity. Studies have shown that N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death that is essential for the prevention of cancer.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-15-10-12-16(13-11-15)23-21(25)14-24-19-8-4-2-6-17(19)22(26)18-7-3-5-9-20(18)24/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEQQCBFRBAFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2832297.png)
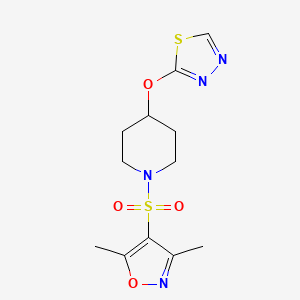
![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)

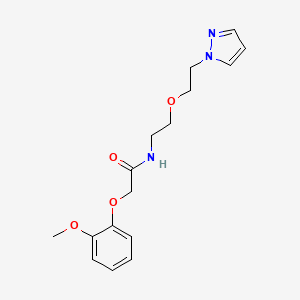
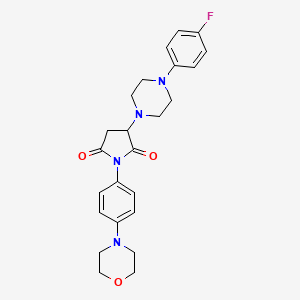
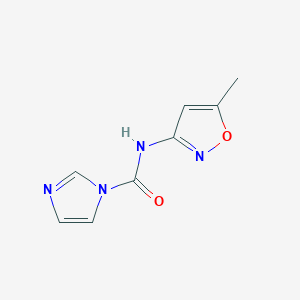
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)
![3-[4-(4-Methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine](/img/structure/B2832308.png)
![3,5-Dimethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2832311.png)
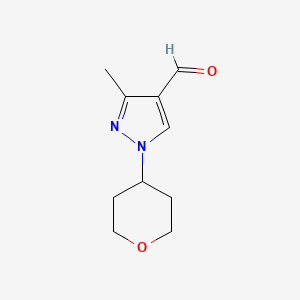

![N-{2-[(3,4-dimethoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}pyridine-2-carboxamide](/img/structure/B2832318.png)
![2-{[3-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B2832319.png)